molecular formula C10H12O3S B8312817 Ethyl [(3-hydroxyphenyl)sulfanyl]acetate

Ethyl [(3-hydroxyphenyl)sulfanyl]acetate

Cat. No. B8312817
M. Wt: 212.27 g/mol
InChI Key: HIHARWQVGLQGES-UHFFFAOYSA-N
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Patent
US06358980B1

Procedure details

Ethyl [(3-hydroxyphenyl) sulfanyl]acetate was prepared according to the general method as outlined in example 1 (step 1), starting from ethyl bromoacetate (7.95 g, 47.6 mmol) and 3-hydroxythiophenol (7.95 g, 47.6 mmol); 4.21 g yellow oil. Yield 41%; MS: 211.2 (M−H)−
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
7.95 g
Type
reactant
Reaction Step Two
[Compound]
Name
yellow oil
Quantity
4.21 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[OH:8][C:9]1[CH:10]=[C:11]([SH:15])[CH:12]=[CH:13][CH:14]=1>>[OH:8][C:9]1[CH:10]=[C:11]([S:15][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
7.95 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Two
Name
Quantity
7.95 g
Type
reactant
Smiles
OC=1C=C(C=CC1)S
Step Three
Name
yellow oil
Quantity
4.21 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)SCC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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